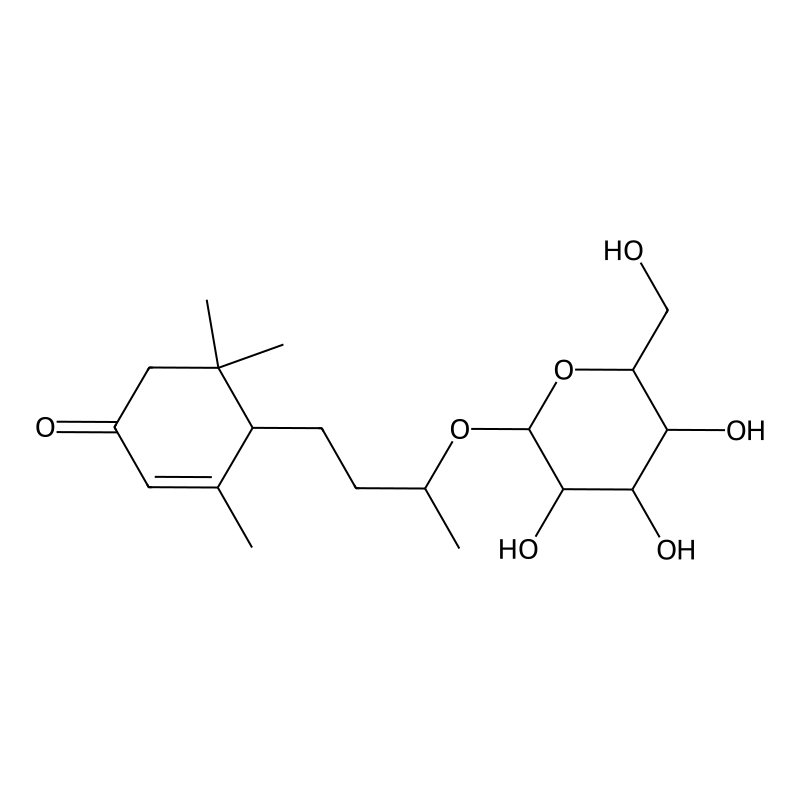

Byzantionoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Blumenol C glucoside is a naturally occurring compound found in the leaves and roots of several plant species, including Campanula medium (Canterbury bells) []. It belongs to the class of fatty acyl glycosides of mono- and disaccharides []. While its specific functions within plants remain under investigation, research suggests potential applications in various scientific fields.

Plant-Microbe Interactions

Studies indicate that blumenol C glucoside plays a role in plant-microbe interactions, particularly with arbuscular mycorrhizal fungi (AMF). AMF form symbiotic relationships with plant roots, enhancing nutrient uptake and promoting plant growth. Research suggests that blumenol C glucoside accumulates in plant tissues colonized by AMF []. Silencing genes involved in blumenol biosynthesis in model plants affects their ability to form AMF associations and reduces their fitness []. These findings suggest the potential involvement of blumenol C glucoside in establishing and maintaining beneficial plant-microbe interactions.

Byzantionoside B is a dammarane glycoside, a type of natural compound that can be isolated from the plant Peumus elongatus. This compound is characterized by its molecular formula, , and has a unique structure that contributes to its various biological activities and potential applications in medicine and biochemistry .

Research indicates that Byzantionoside B exhibits several biological activities, including:

- Antioxidant Activity: It helps neutralize free radicals, thus protecting cells from oxidative stress .

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers, making it a potential candidate for treating inflammatory diseases.

- Cytotoxicity: Some studies have indicated that Byzantionoside B may have cytotoxic effects on certain cancer cell lines, suggesting its potential role in cancer therapy .

The synthesis of Byzantionoside B can be achieved through various methods, including:

- Natural Extraction: The most common method involves extracting the compound from the plant Peumus elongatus or other similar botanical sources.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where appropriate sugar moieties are attached to the dammarane backbone under controlled conditions.

- Biotransformation: Utilizing microbial or enzymatic processes to modify existing compounds into Byzantionoside B can also be an effective method .

Byzantionoside B has several applications, particularly in:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for potential therapeutic uses in treating chronic diseases.

- Cosmetics: Its ability to combat oxidative stress makes it a valuable ingredient in skincare products aimed at anti-aging.

- Nutraceuticals: As a dietary supplement, it may offer health benefits associated with its antioxidant activity .

Studies on the interactions of Byzantionoside B with other biochemical compounds have revealed:

- Synergistic Effects: It may enhance the effects of other antioxidants when used in combination.

- Metabolic Pathways: Research indicates that it interacts with various metabolic pathways, influencing the bioavailability and efficacy of other compounds when ingested together .

Byzantionoside B shares structural and functional similarities with several other glycosides and natural products. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dammarane Glycosides | Dammarane-based | Antioxidant, anti-inflammatory |

| Ginsenosides | Dammarane-based | Immunomodulatory, anticancer |

| Saponins | Triterpene glycosides | Antimicrobial, cholesterol-lowering |

| Quercetin Glycosides | Flavonoid glycosides | Antioxidant, anti-cancer |

Uniqueness of Byzantionoside B

Byzantionoside B is unique due to its specific dammarane structure combined with a distinct glycosidic linkage that imparts unique biological properties not found in all similar compounds. Its specific extraction from Peumus elongatus also sets it apart from other glycosides that may be derived from different plant sources or synthesized through varying methods .